BenchChemオンラインストアへようこそ!

Glut4-IN-2

GLUT isoform selectivity leukemia glucose transport inhibition

Researchers investigating T-ALL metabolism should select GLUT4-IN-2 (F18) for its unique GLUT1/4 dual inhibition (IC₅₀ 11.4/6.8 μM) and validated CEM xenograft efficacy (50 mg/kg i.p.). Its defined mTOR/CDK2 signaling impact and peer-reviewed in vivo data ensure reproducibility. This compound is not interchangeable with pan-inhibitors or GLUT1-selective probes like BAY-876.

Molecular Formula C17H11N3O4S2
Molecular Weight 385.4 g/mol
Cat. No. B12414407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlut4-IN-2
Molecular FormulaC17H11N3O4S2
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)NC(=O)CN3C(=O)C(=CC4=CC=CO4)SC3=O
InChIInChI=1S/C17H11N3O4S2/c21-14(19-16-18-11-5-1-2-6-12(11)25-16)9-20-15(22)13(26-17(20)23)8-10-4-3-7-24-10/h1-8H,9H2,(H,18,19,21)/b13-8+
InChIKeyNWXKGGNFDDOYOU-MDWZMJQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GLUT4-IN-2: A Dual GLUT1/GLUT4 Inhibitor with Documented In Vivo Antitumor Activity for Cancer Metabolism Research Procurement


GLUT4-IN-2 (CAS 2454113-83-6, also designated compound F18) is a synthetic small-molecule inhibitor belonging to the furyl-2-methylene thiazolidinedione (TZD) chemical class [1]. It was rationally designed as part of a structure-guided medicinal chemistry program aimed at targeting facilitative glucose transporters (GLUTs) overexpressed in cancer cells [1]. The compound exhibits inhibitory activity against both GLUT1 (IC₅₀ = 11.4 μM) and GLUT4 (IC₅₀ = 6.8 μM), and is characterized by its capacity to induce apoptosis and cell cycle arrest at the G₀/G₁ phase in leukemic cell lines . GLUT4-IN-2 has demonstrated significant in vivo antitumor efficacy in a CEM xenograft mouse model, validating its utility as a chemical probe for studying glucose metabolism in oncology [1]. It is supplied by multiple vendors with purity typically ≥99% for research applications .

Why GLUT4-IN-2 Cannot Be Substituted by Other GLUT Inhibitors: The Selectivity-Function Disconnect


Generic substitution among GLUT inhibitors is scientifically invalid due to fundamental differences in isoform selectivity profiles, which dictate divergent biological outcomes. The GLUT family comprises 14 isoforms with distinct tissue distributions and physiological roles [1]. While compounds like BAY-876 exhibit extreme selectivity for GLUT1 (>130-fold over GLUT4), and KL-11743 acts as a pan-class I inhibitor with comparable low-nM potency across GLUT1-4, GLUT4-IN-2 occupies a unique middle ground with modest (1.7-fold) selectivity for GLUT4 over GLUT1 [2]. Critically, even structurally close analogs from the same chemical series, such as F19, display dramatically different GLUT4 selectivity (F19 IC₅₀ = 152 μM vs. GLUT4, representing a 22-fold selectivity loss compared to GLUT4-IN-2) [3]. These differences in GLUT engagement directly translate to variable antiproliferative potency across cell lines, as evidenced by the 54-fold range in CC₅₀ values for GLUT4-IN-2 across different leukemia and control cell types . Therefore, substituting GLUT4-IN-2 with any other GLUT inhibitor will produce a distinct pharmacological signature, confounding experimental interpretation and undermining study reproducibility.

Quantitative Differentiation of GLUT4-IN-2: A Comparator-Based Evidence Assessment for Scientific Procurement


Selectivity for GLUT4 Over GLUT1: GLUT4-IN-2 vs. Closely Related Analog F19

In a direct head-to-head comparison from the same structure-activity relationship (SAR) study, GLUT4-IN-2 (compound F18) exhibited a 22-fold higher selectivity for GLUT4 compared to its closest structural analog F19. While GLUT4-IN-2 inhibits GLUT4 with an IC₅₀ of 6.8 μM and GLUT1 with an IC₅₀ of 11.4 μM (1.7-fold selectivity for GLUT4), F19 displays minimal GLUT4 inhibition (IC₅₀ = 152 μM) while maintaining comparable GLUT1 inhibition (IC₅₀ = 14.7 μM) [1]. This demonstrates that minor structural modifications within the furyl thiazolidinedione scaffold profoundly alter isoform selectivity, making GLUT4-IN-2 a distinct chemical tool.

GLUT isoform selectivity leukemia glucose transport inhibition

Differential Cytotoxicity Across Leukemia Cell Lines: GLUT4-IN-2 vs. Pan-Class I Inhibitor KL-11743

GLUT4-IN-2 exhibits a 54-fold differential cytotoxic window between CEM leukemia cells (CC₅₀ = 1.7 μM) and K562 leukemia cells (CC₅₀ = 91.9 μM), indicating cell-type specific sensitivity that is not observed with pan-GLUT inhibitors . In contrast, the pan-class I GLUT inhibitor KL-11743, which potently inhibits GLUT1-4 at low nanomolar concentrations (GLUT4 IC₅₀ = 68 nM; GLUT1 IC₅₀ = 115 nM), lacks this differential cell line sensitivity profile [1]. The selective vulnerability of CEM cells to GLUT4-IN-2 is mechanistically linked to its unique combination of GLUT1 and GLUT4 inhibition and downstream effects on mTOR and CDK2 signaling .

anticancer activity leukemia cell lines cytotoxicity profiling

In Vivo Antitumor Efficacy in CEM Xenograft Model: GLUT4-IN-2 vs. Lack of Published In Vivo Data for Most GLUT4 Inhibitors

GLUT4-IN-2 is one of the few GLUT4-targeting small molecules with documented in vivo antitumor activity in a peer-reviewed publication. In an 8-10 week old SCID mouse CEM xenograft model, GLUT4-IN-2 administered at 50 mg/kg intraperitoneally (days 1-5, 8-12, 15-18) demonstrated significant tumor growth impairment [1]. This contrasts with most other GLUT4 inhibitors, including ritonavir and compound 20, which have published in vitro data but lack comparable in vivo efficacy characterization in the CEM xenograft context [2][3]. For example, while compound 20 has been evaluated in multiple myeloma models, its efficacy in T-cell leukemia models is not established [3].

in vivo efficacy xenograft model T-cell leukemia

GLUT4 Selectivity Profile: GLUT4-IN-2 vs. FDA-Approved HIV Protease Inhibitor Ritonavir

GLUT4-IN-2 demonstrates a 1.7-fold selectivity for GLUT4 over GLUT1 (IC₅₀ 6.8 μM vs. 11.4 μM) [1]. In contrast, the FDA-approved HIV protease inhibitor ritonavir, which is sometimes used as a GLUT4 inhibitor in research settings, exhibits essentially no selectivity between GLUT4 and GLUT1 (IC₅₀ 7.0 μM vs. 7.9 μM, respectively) [2]. At therapeutically relevant concentrations, ritonavir has been explicitly characterized as "not selective for GLUT4 over GLUT1" [2]. This lack of isoform discrimination may confound experiments aimed at dissecting GLUT4-specific contributions to glucose metabolism.

GLUT4 selectivity off-target GLUT1 inhibition HIV protease inhibitors

Mechanistic Differentiation via Downstream Signaling Effects: GLUT4-IN-2 vs. Compound 20

GLUT4-IN-2 produces distinct downstream signaling alterations compared to other selective GLUT4 antagonists. In CEM cells, GLUT4-IN-2 treatment (10 μM, 6 h) decreased phosphorylation of mTOR and CDK2 proteins while increasing expression of GRP78 and cleaved caspase-3 . In contrast, the selective GLUT4 antagonist compound 20 exerts its effects primarily through MCL-1 downregulation in multiple myeloma cells, with no reported effects on mTOR or CDK2 signaling [1]. These divergent signaling signatures indicate that GLUT4 inhibition alone does not fully account for compound-specific phenotypic outcomes; the chemical scaffold may contribute additional pharmacologic activities.

apoptosis induction cell signaling mTOR pathway CDK2

GLUT4-IN-2: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


T-Cell Acute Lymphoblastic Leukemia (T-ALL) Glucose Metabolism Studies

GLUT4-IN-2 is the preferred chemical probe for investigating GLUT1/GLUT4-dependent glucose metabolism in T-ALL models. The compound exhibits its most potent antiproliferative activity in CEM cells (CC₅₀ = 1.7 μM), a T-ALL cell line, representing a 54-fold greater sensitivity compared to K562 cells (CC₅₀ = 91.9 μM) . This cell-type specific vulnerability is supported by in vivo validation in a CEM xenograft model, where 50 mg/kg i.p. administration demonstrated significant tumor growth impairment [1]. Researchers studying T-ALL or other lymphoid malignancies with high GLUT4 surface expression should prioritize GLUT4-IN-2 over alternative GLUT inhibitors lacking this disease-relevant validation.

Dual GLUT1/GLUT4 Inhibition for Cancer Cell Line Sensitivity Profiling

For high-throughput screening or panel-based sensitivity profiling across diverse cancer cell lines, GLUT4-IN-2 offers a unique dual GLUT1/GLUT4 inhibition profile (GLUT1 IC₅₀ = 11.4 μM; GLUT4 IC₅₀ = 6.8 μM) that contrasts with both pan-class I inhibitors (e.g., KL-11743, which inhibits all class I GLUTs at low nM) and highly selective GLUT1 inhibitors (e.g., BAY-876, which spares GLUT4) [1]. This intermediate selectivity profile enables researchers to assess cancer cell dependencies on the combined GLUT1/GLUT4 axis, which is biologically relevant given the co-expression of these transporters in multiple cancer types.

Mechanistic Studies of mTOR and CDK2 Signaling in Glucose-Deprived Cancer Cells

Investigators examining the intersection of glucose transport inhibition with mTOR and CDK2 signaling should select GLUT4-IN-2. In CEM cells, 10 μM GLUT4-IN-2 treatment for 6 hours decreased phosphorylation of both mTOR and CDK2 proteins, while simultaneously increasing GRP78 and cleaved caspase-3 levels . This defined signaling signature is not documented for other GLUT4 inhibitors such as compound 20 or ritonavir, making GLUT4-IN-2 the compound of choice for studies requiring established mechanistic endpoints in these specific pathways.

In Vivo Proof-of-Concept Studies in GLUT4-Dependent Xenograft Models

GLUT4-IN-2 is uniquely positioned as a tool compound for in vivo studies due to its peer-reviewed publication of efficacy data in a CEM xenograft model, including a defined dosing regimen (50 mg/kg i.p. on days 1-5, 8-12, 15-18) . For researchers planning in vivo experiments, this published data provides a validated starting point for dose selection and schedule design, reducing the experimental burden of de novo optimization. In contrast, most alternative GLUT4 inhibitors (e.g., ritonavir, indinavir, compound 20) lack published CEM xenograft efficacy data [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glut4-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.